

# Application Notes and Protocols for the Synthesis of Fulvalene

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## Compound of Interest

Compound Name:	Calicene
CAS No.:	6249-23-6
Cat. No.:	B15349920

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## Introduction

Fulvalene (C<sub>10</sub>H<sub>8</sub>) is a fascinating hydrocarbon of significant theoretical interest due to its cross-conjugated system of two five-membered rings. While the parent fulvalene is unstable, its derivatives and the core structure are important in organometallic chemistry and materials science. This document provides detailed experimental protocols for the synthesis of fulvalene, primarily focusing on the classical Doering synthesis, which involves the preparation of a dihydrofulvalene precursor followed by deprotonation and oxidation. An alternative photolytic route is also discussed.

## Data Presentation

### Table 1: Reagents and Materials

Reagent/Material	Supplier	Purity/Grade	Notes
Cyclopentadiene	Various	Freshly distilled	Dimer should be cracked before use.
Sodium Hydride	Sigma-Aldrich	60% dispersion in mineral oil	Handle with care under inert atmosphere.
Iodine	J.T. Baker	Sublimed	---
n-Butyllithium	Sigma-Aldrich	2.5 M in hexanes	Pyrophoric, handle with extreme care.
Tetrahydrofuran (THF)	Various	Anhydrous	Distill from sodium/benzophenone ketyl.
Diethyl ether	Various	Anhydrous	---
Oxygen	Airgas	High purity	---
Diazocyclopentadiene	Synthesized in-house	---	Light and shock-sensitive.

**Table 2: Spectroscopic Data for Fulvalene and Intermediates**

Compound	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	IR (cm <sup>-1</sup> )	UV-Vis (λ <sub>max</sub> , nm)
9,10-Dihydrofulvalene	Not readily available	Not readily available	Not readily available	Not readily available
Fulvalene	6.22 (d), 6.53 (d), 5.85 (d) [for parent fulvene]	132.8, 132.2 [olefinic carbons of cyclopentadiene]	C-H stretch: 3100-3000 (sp <sup>2</sup> ), C=C stretch: ~1600	~360 [for fulvene derivatives]

Note: Spectroscopic data for the parent fulvalene is scarce due to its instability. Data for the closely related fulvene and its derivatives are provided for reference.

## Experimental Protocols

Two primary methods for the synthesis of fulvalene are detailed below: the Doering synthesis via dihydrofulvalene and a photolytic method.

### Method 1: Doering Synthesis of Fulvalene

This synthesis proceeds in two main stages: the preparation of 9,10-dihydrofulvalene and its subsequent conversion to fulvalene.

#### Part A: Synthesis of 9,10-Dihydrofulvalene

This procedure is adapted from a well-established protocol.

#### Materials:

- 5-L three-necked round-bottomed flask with a mechanical stirrer, gas inlet, and stopper
- Sodium hydride (100 g, 4.17 mol, 60% dispersion in oil)
- Anhydrous tetrahydrofuran (THF, 2.0 L)
- Freshly distilled cyclopentadiene (275 g, 4.16 mol)
- Iodine (530 g, 2.08 mol), sublimed
- Cuprous bromide-dimethyl sulfide complex (1.5 g)
- Dry ice/isopropyl alcohol bath
- Celite

#### Procedure:

- Preparation of Sodium Cyclopentadienide: Under an inert atmosphere (argon), add sodium hydride to anhydrous THF in the 5-L flask. Cool the suspension in an ice-water bath. Add freshly distilled cyclopentadiene dropwise over 30-40 minutes, controlling the foaming. After the addition is complete, stir the mixture for 1 hour at room temperature.

- **Coupling Reaction:** Cool the sodium cyclopentadienide solution in a dry ice/isopropyl alcohol bath. Add the cuprous bromide-dimethyl sulfide complex. A solution of sublimed iodine in 500 mL of anhydrous THF is then added dropwise over approximately 90 minutes. Stir the resulting solution for an additional 15 minutes at low temperature.
- **Work-up:** Filter the reaction mixture through a pad of Celite. Wash the solid residue with THF. Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 30°C. Add 1.5 L of diethyl ether to the concentrate, stir for 15 minutes, filter through Celite again, and concentrate to yield crude 9,10-dihydrofulvalene. This intermediate is typically used in the next step without further purification due to its instability.

#### Part B: Deprotonation and Oxidation to Fulvalene

This part of the procedure is based on the original report by Doering and Matzner and requires stringent anhydrous and anaerobic conditions.<sup>[1]</sup>

#### Materials:

- Schlenk flask and line
- 9,10-Dihydrofulvalene (from Part A)
- Anhydrous diethyl ether or THF
- n-Butyllithium (2 equivalents)
- Dry oxygen gas

#### Procedure:

- **Deprotonation:** Dissolve the crude 9,10-dihydrofulvalene in anhydrous diethyl ether or THF in a Schlenk flask under an inert atmosphere. Cool the solution to a low temperature (e.g., -78 °C). Add two equivalents of n-butyllithium dropwise while maintaining the low temperature. This results in the formation of the dilithio derivative of dihydrofulvalene.
- **Oxidation:** While keeping the solution at low temperature, bubble dry oxygen gas through the solution of the dilithio derivative. The reaction is often accompanied by a color change. The

progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable system is developed.

- **Work-up and Purification:** After the reaction is complete, the mixture is carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride) at low temperature. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure at low temperature. Fulvalene is highly unstable and prone to dimerization via a Diels-Alder reaction, especially at temperatures above  $-50\text{ }^{\circ}\text{C}$ .<sup>[1]</sup> Purification is challenging and often involves low-temperature chromatography.

## Method 2: Photolytic Synthesis of Fulvalene

This method involves the photolysis of diazocyclopentadiene, which generates cyclopentadienylidene radicals that dimerize to form fulvalene.<sup>[1][2]</sup>

Materials:

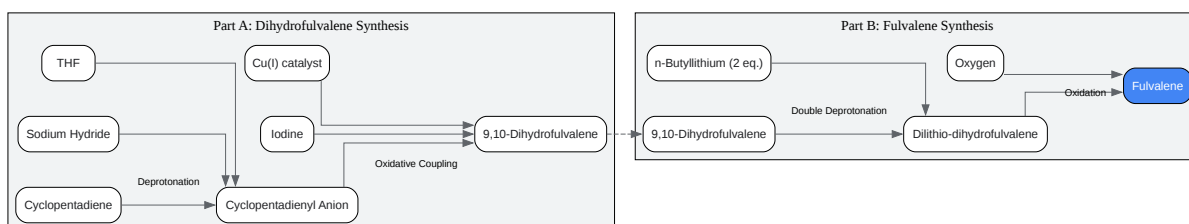
- Photoreactor with a suitable light source (e.g., mercury lamp)
- Quartz reaction vessel
- Diazocyclopentadiene (synthesized from cyclopentadiene and a sulfonyl azide)
- Anhydrous solvent (e.g., saturated hydrocarbons like cyclohexane)

Procedure:

- **Preparation of Diazocyclopentadiene:** Diazocyclopentadiene can be synthesized according to literature procedures, for example, by the reaction of cyclopentadienyl anion with tosyl azide. Caution: Diazocyclopentadiene is explosive and should be handled with extreme care.
- **Photolysis:** Prepare a dilute solution of diazocyclopentadiene in a suitable anhydrous solvent in the quartz reaction vessel. The reaction should be carried out under an inert atmosphere. Irradiate the solution with a UV light source. The progress of the reaction can be monitored by the disappearance of the characteristic color of the diazo compound and by spectroscopic methods (e.g., UV-Vis).

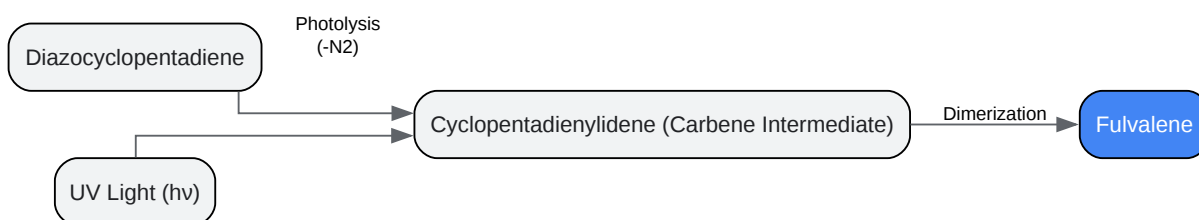
- Isolation and Purification: Upon completion of the photolysis, the solvent is carefully removed under reduced pressure at low temperature. As with the Doering synthesis, the resulting fulvalene is unstable and requires immediate use or characterization at low temperatures.[1] Purification can be attempted by low-temperature chromatography.

## Visualizations



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Caption: Workflow for the Doering synthesis of fulvalene.



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Caption: Workflow for the photolytic synthesis of fulvalene.

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## References

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